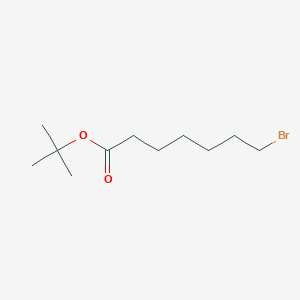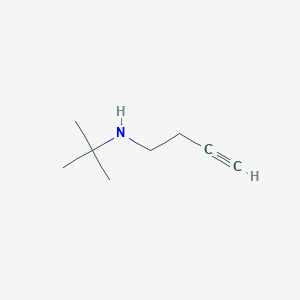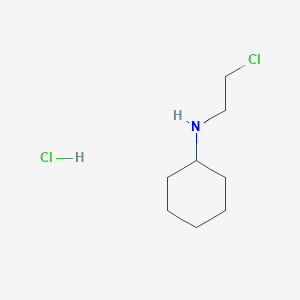
5-Amino-1,3,4-thiadiazole-2-carboxylic acid
説明
“5-Amino-1,3,4-thiadiazole-2-carboxylic acid” is a compound that has been used in the synthesis of a series of novel 1,3,4-thiadiazole derivatives of glucosides . These derivatives have shown good antifungal activities .
Synthesis Analysis
The synthesis of 1,3,4-thiadiazole derivatives, including “5-Amino-1,3,4-thiadiazole-2-carboxylic acid”, often involves the reaction of isothiocyanates with amidines . This process is free of metal, catalyst, and iodine, and involves O2 oxidative S–N bond formation . The reaction between thiosemicarbazide and carboxylic acid in the presence of polyphosphate ester (PPE) can also be used to synthesize 2-amino-1,3,4-thiadiazole .
Molecular Structure Analysis
The molecular structure of “5-Amino-1,3,4-thiadiazole-2-carboxylic acid” can be confirmed through nuclear magnetic resonance (NMR) analyses . The structure was also confirmed using the Superflip program by the charge flipping method .
Chemical Reactions Analysis
The chemical reactions involving “5-Amino-1,3,4-thiadiazole-2-carboxylic acid” are characterized by high regioselectivity, mild reaction conditions, broad substrate scope, and good functional group tolerance .
Physical And Chemical Properties Analysis
The physical and chemical properties of “5-Amino-1,3,4-thiadiazole-2-carboxylic acid” can be determined through various analyses. For instance, it has been described as a yellow solid with a melting point of 189–191°C .
科学的研究の応用
Antifungal Applications
A series of novel 1,3,4-thiadiazole derivatives of glucosides were synthesized using 5-amino-1,3,4-thiadiazole-2-thiol and d-glucose as starting materials . These compounds exhibited good antifungal activities . Particularly, compound 4i showed higher bioactivities against Phytophthora infestans, with EC50 values of 3.43, than that of Dimethomorph (5.52 μg/ml) .
Antibacterial Applications
The same series of 1,3,4-thiadiazole derivatives exhibited moderate to poor antibacterial activities against Xanthomonas oryzae p v. oryzae (Xoo), Xanthomonas campestris p v. citri (Xcc) .
Anticancer Applications
Thiadiazole derivatives have garnered significant attention in the field of medicinal chemistry due to their diverse pharmacological activities, including anticancer properties . The novel compound 2g, 5-[2-(benzenesulfonylmethyl)phenyl]-1,3,4-thiadiazole-2-amine, demonstrated good anti-proliferative effects, exhibiting an IC50 value of 2.44 µM against LoVo and 23.29 µM against MCF-7 after a 48-h incubation .
Apoptosis Induction
In the context of cytostatic treatment, the primary objective is to induce apoptosis in tumor cells and to hinder their cell cycle progression to impede further proliferation . Thiadiazole derivatives have shown potential in this area .
Cell Cycle Analysis
Thiadiazole derivatives have been used in cell cycle analysis to assess the compounds’ effects on cancer cell growth and survival .
Toxicity Evaluation
Daphnia magna was used as an invertebrate model for the toxicity evaluation of the compounds . The novel compound 2g showed little toxic effects in the Daphnia test .
将来の方向性
The future directions for “5-Amino-1,3,4-thiadiazole-2-carboxylic acid” and its derivatives could involve further exploration of their biological activities. For instance, some of the target compounds synthesized from “5-Amino-1,3,4-thiadiazole-2-carboxylic acid” exhibited good antifungal activities . Therefore, the development of novel and promising fungicides and bactericides is still an urgent task .
特性
IUPAC Name |
5-amino-1,3,4-thiadiazole-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H3N3O2S/c4-3-6-5-1(9-3)2(7)8/h(H2,4,6)(H,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYUJXSWVAHMPEK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=NN=C(S1)N)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H3N3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60557848 | |
| Record name | 5-Amino-1,3,4-thiadiazole-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60557848 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
145.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Amino-1,3,4-thiadiazole-2-carboxylic acid | |
CAS RN |
63326-73-8 | |
| Record name | 5-Amino-1,3,4-thiadiazole-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60557848 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does the pH of the solution affect the decarboxylation of 5-Amino-1,3,4-thiadiazole-2-carboxylic acid?
A1: Research indicates that the rate of decarboxylation of 5-Amino-1,3,4-thiadiazole-2-carboxylic acid is influenced by the pH of the solution. A study examining the kinetics of this reaction measured rate constants across a pH range of 0.25 to 3.91. [] This suggests that the protonation state of the molecule, which changes with pH, plays a role in the reaction mechanism.
Q2: Are there any known catalysts for the decarboxylation of 5-Amino-1,3,4-thiadiazole-2-carboxylic acid?
A2: Yes, research has shown that micelles can catalyze the decarboxylation of 5-Amino-1,3,4-thiadiazole-2-carboxylic acid. [] Micelles, which are aggregates of surfactant molecules, can provide a favorable microenvironment that influences the reaction rate. This finding opens avenues for exploring the use of micellar systems in modulating the decarboxylation process.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![4'-(tert-Butyl)-[1,1'-biphenyl]-2-carboxylic acid](/img/structure/B1283115.png)

![3-(5,6-dimethyl-4-oxo-3H-thieno[2,3-d]pyrimidin-2-yl)propanoic acid](/img/structure/B1283127.png)



![[2-(Benzyloxy)phenyl]methanamine hydrochloride](/img/structure/B1283135.png)





